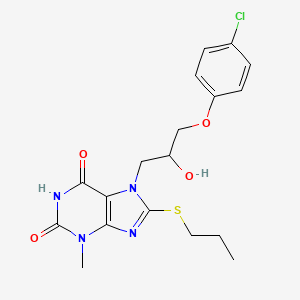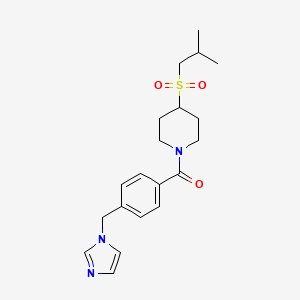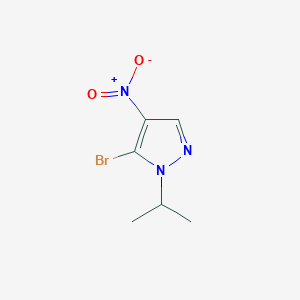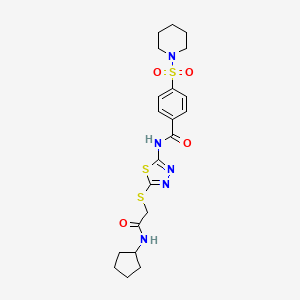
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine, commonly known as BDSFP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. BDSFP is a piperazine derivative that is structurally similar to other compounds that have been studied for their potential therapeutic effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine involves the reaction of 1,3-benzodioxole, 3-fluorobenzene, piperazine, and sulfonyl chloride in a series of steps.
Starting Materials
1,3-benzodioxole, 3-fluorobenzene, piperazine, sulfonyl chloride
Reaction
Step 1: 1,3-benzodioxole is reacted with formaldehyde and formic acid to form 1,3-benzodioxole-5-carboxaldehyde., Step 2: 1,3-benzodioxole-5-carboxaldehyde is reacted with sodium borohydride to form 1,3-benzodioxole-5-methanol., Step 3: 1,3-benzodioxole-5-methanol is reacted with paraformaldehyde and hydrochloric acid to form 1-(1,3-benzodioxol-5-yl)methanol., Step 4: 1-(1,3-benzodioxol-5-yl)methanol is reacted with 3-fluorobenzene and potassium carbonate in dimethylformamide to form 1-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzene., Step 5: 1-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzene is reacted with piperazine and potassium carbonate in dimethylformamide to form 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)piperazine., Step 6: 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)piperazine is reacted with sulfonyl chloride and triethylamine in dichloromethane to form 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine.
Mécanisme D'action
The exact mechanism of action of BDSFP is not fully understood, but it is believed to work by modulating the levels of certain neurotransmitters in the brain. Specifically, BDSFP has been shown to increase the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in regulating mood and emotions.
Effets Biochimiques Et Physiologiques
Studies have shown that BDSFP has several biochemical and physiological effects. In addition to its effects on neurotransmitter levels, BDSFP has been shown to increase the levels of certain proteins that are involved in the growth and survival of brain cells. Additionally, BDSFP has been shown to reduce the levels of certain inflammatory markers in the brain, which may contribute to its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDSFP in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, BDSFP is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using BDSFP in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on BDSFP. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, future studies could explore the potential of BDSFP as a treatment for other neurological disorders, such as anxiety and post-traumatic stress disorder. Finally, researchers could investigate the potential of BDSFP as a novel drug delivery system for other therapeutic compounds.
Applications De Recherche Scientifique
BDSFP has been studied for its potential therapeutic effects in several areas of pharmacology. One area of research has focused on the compound's potential as an antidepressant. Studies have shown that BDSFP has an antidepressant-like effect in animal models and may be a promising candidate for the development of new antidepressant drugs. Additionally, BDSFP has been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-2-1-3-16(11-15)26(22,23)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)25-13-24-17/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRYGXDGCVKKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)




![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)



![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)